Lipophilicity (XLogP3) Advantage for Membrane Permeability Over the Parent Unsubstituted Amide Scaffold
The target compound exhibits an XLogP3 of 4.1, which is 2.0 log units higher than the unsubstituted amide analog 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide (XLogP3 2.1) and 0.9 log units higher than the 5-methylisoxazole analog (XLogP3 3.2) [1]. This 1.9–2.0 log unit increase in lipophilicity predicts a substantially higher passive membrane permeability based on established drug-likeness models [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | Unsubstituted amide analog: XLogP3 = 2.1; 5-Methylisoxazole analog: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +2.0 vs. unsubstituted amide; ΔXLogP3 = +0.9 vs. 5-methylisoxazole analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity enables superior passive membrane diffusion, making the target compound more suitable for intracellular target engagement assays where the unsubstituted amide would be permeability-limited.
- [1] PubChem Compound Summaries: CID 42109170 (target, XLogP3 4.1); CID 25584327 (unsubstituted amide, XLogP3 2.1); CID 42109177 (5-methylisoxazole analog, XLogP3 3.2). National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
